molecular formula C15H11ClN6O2S B2737878 1-(5-chloro-2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892749-57-4

1-(5-chloro-2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2737878
CAS RN: 892749-57-4
M. Wt: 374.8
InChI Key: CNFZFKZKOFNQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C15H11ClN6O2S and its molecular weight is 374.8. The purity is usually 95%.
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Scientific Research Applications

Electroluminescent Devices

The compound’s unique structure makes it an excellent candidate for deep-red electroluminescence. Researchers have designed high-efficiency ionic iridophosphors (Ira and Irb) using 1-(thiophen-2-yl)isoquinoline as the cyclometalating ligand. These iridophosphors emit intense deep-red room-temperature phosphorescence both in solution and aggregated states. The bulky tetraarylborate anions (such as tetraphenylborate and tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) enhance their photoluminescence quantum yields (PLQYs) and enable efficient electroluminescence via a solution-processed approach . These compounds exhibit promising external quantum efficiencies, making them suitable for high-performance electroluminescent devices.

Supramolecular Chemistry

The compound’s triazole and oxadiazole moieties participate in hydrogen bonding and π-π interactions. Researchers can use it as a building block for supramolecular assemblies, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and sensing.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O2S/c1-23-10-5-4-8(16)7-9(10)22-13(17)12(19-21-22)15-18-14(20-24-15)11-3-2-6-25-11/h2-7H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFZFKZKOFNQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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